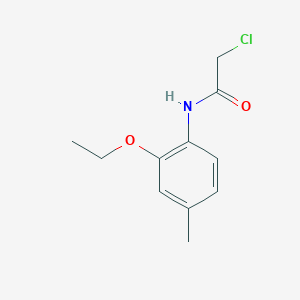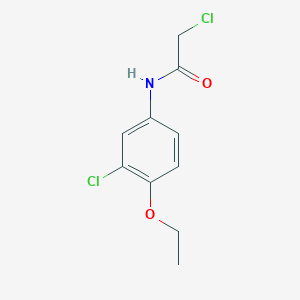![molecular formula C12H10N2OS B7576020 N-[4-(1,3-thiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B7576020.png)
N-[4-(1,3-thiazol-2-yl)phenyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1,3-thiazol-2-yl)phenyl]prop-2-enamide, commonly known as TPCA-1, is a small molecule inhibitor that has gained attention in recent years for its potential therapeutic applications. TPCA-1 is a selective inhibitor of the transcription factor nuclear factor kappa B (NF-κB), which plays a crucial role in the regulation of inflammation, immune response, and cell survival.
作用机制
TPCA-1 exerts its effects by selectively inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. NF-κB is activated by various stimuli, including cytokines, pathogens, and oxidative stress. Upon activation, NF-κB translocates to the nucleus and binds to specific DNA sequences, thereby regulating the expression of target genes. TPCA-1 inhibits the activity of NF-κB by binding to the IKKβ kinase, which is required for the activation of NF-κB. By inhibiting the activity of IKKβ, TPCA-1 prevents the translocation of NF-κB to the nucleus and the expression of its target genes.
Biochemical and physiological effects:
TPCA-1 has been shown to have various biochemical and physiological effects, including the inhibition of NF-κB activity, the reduction of pro-inflammatory cytokine production, and the induction of apoptosis in cancer cells. In animal models, TPCA-1 has been shown to reduce inflammation and tissue damage in various diseases, including sepsis, acute lung injury, and autoimmune disorders. TPCA-1 has also been shown to inhibit the growth and metastasis of various cancer cells, including breast, lung, and pancreatic cancer cells.
实验室实验的优点和局限性
One advantage of TPCA-1 is its selectivity for IKKβ, which allows for the specific inhibition of NF-κB activity without affecting other signaling pathways. Another advantage is its ability to penetrate cell membranes and inhibit NF-κB activity in vivo. However, one limitation of TPCA-1 is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which can limit its therapeutic applications.
未来方向
There are several future directions for the research and development of TPCA-1. One direction is the optimization of its synthesis method to improve yield and reduce cost. Another direction is the development of more soluble and less toxic analogs of TPCA-1. Additionally, further research is needed to elucidate the precise mechanisms of TPCA-1's effects on NF-κB activity and to identify its downstream targets. Finally, clinical trials are needed to evaluate the safety and efficacy of TPCA-1 in humans and to determine its potential therapeutic applications in various diseases.
合成方法
The synthesis of TPCA-1 involves a multi-step process that begins with the reaction of 2-aminothiazole and 4-bromobenzaldehyde to form 4-(2-aminothiazol-4-yl)benzaldehyde. This intermediate is then reacted with propargyl bromide to form N-(4-(2-aminothiazol-4-yl)phenyl)prop-2-yn-1-amine. Finally, this compound is reacted with acryloyl chloride to form TPCA-1. The overall yield of this synthesis method is approximately 25%.
科学研究应用
TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer research, TPCA-1 has been shown to inhibit the growth and metastasis of various cancer cells, including breast, lung, and pancreatic cancer cells. In autoimmune disorders, TPCA-1 has been shown to reduce the production of pro-inflammatory cytokines and alleviate symptoms in animal models of rheumatoid arthritis and multiple sclerosis. In inflammatory diseases, TPCA-1 has been shown to reduce inflammation and tissue damage in animal models of sepsis and acute lung injury.
属性
IUPAC Name |
N-[4-(1,3-thiazol-2-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c1-2-11(15)14-10-5-3-9(4-6-10)12-13-7-8-16-12/h2-8H,1H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMBCGPKLQBFIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-thiazol-2-yl)phenyl]prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid](/img/structure/B7575962.png)
![2-chloro-N-[3-(1,3-oxazol-5-yl)phenyl]acetamide](/img/structure/B7575969.png)
![3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid](/img/structure/B7575974.png)

![3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7575977.png)


![3-[(2-Chloro-4-fluorobenzoyl)-methylamino]propanoic acid](/img/structure/B7576011.png)
![3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-methylamino]propanoic acid](/img/structure/B7576013.png)

![2-chloro-N-[3-(1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7576034.png)
![2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7576042.png)
![N-methyl-1-[(4-methyl-2-oxo-3H-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxamide](/img/structure/B7576052.png)
